4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine

Description

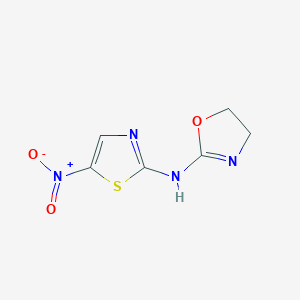

4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine is a heterocyclic compound featuring an oxazolamine core (4,5-dihydro-2-oxazolamine) substituted with a 5-nitrothiazolyl group. The oxazolamine scaffold is known for its versatility in medicinal chemistry, often serving as a precursor for bioactive molecules . The 5-nitro-2-thiazolyl substituent introduces electron-withdrawing properties, which may influence reactivity, metabolic stability, and biological interactions.

Propriétés

Numéro CAS |

24240-60-6 |

|---|---|

Formule moléculaire |

C6H6N4O3S |

Poids moléculaire |

214.20 g/mol |

Nom IUPAC |

N-(5-nitro-1,3-thiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C6H6N4O3S/c11-10(12)4-3-8-6(14-4)9-5-7-1-2-13-5/h3H,1-2H2,(H,7,8,9) |

Clé InChI |

LRWUWMMASHCEEG-UHFFFAOYSA-N |

SMILES canonique |

C1COC(=N1)NC2=NC=C(S2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-bromo-5-nitrothiazole with an appropriate oxazoline derivative. One common method includes the use of triethylamine in absolute dimethylformamide (DMF) as a solvent. The reaction mixture is cooled to 5°C and constantly shaken to ensure proper mixing and reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The nitrothiazole moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Research has indicated its potential as an antiviral agent, particularly against SARS-CoV-2

Industry: It is used in the production of dyes and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the main protease of SARS-CoV-2, thereby preventing the replication of the virus. The compound binds to the active site of the protease, disrupting its function and leading to antiviral effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional similarities to other oxazolamine derivatives and nitro-containing heterocycles allow for comparative analysis. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine and Analogues

Key Observations

Structural Differences and Biological Implications Nitro Group Impact: The 5-nitro-2-thiazolyl group in the target compound parallels the nitro-furyl moiety in FANFT, a known carcinogen. Nitroaromatic groups are often associated with metabolic activation to reactive intermediates, leading to DNA adduct formation . However, the oxazolamine core may modulate toxicity compared to FANFT’s thiazolylformamide structure.

Pharmacological and Toxicological Profiles 4,4′-DMAR: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to its classification as a Schedule I substance . FANFT: Induces bladder tumors in rodents via prostaglandin hydroperoxidase-mediated metabolic activation, highlighting the carcinogenic risk of nitro-heterocycles .

The target compound’s regulatory status remains undefined but could align with nitroaromatic carcinogens if toxicity is confirmed.

Activité Biologique

4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to various biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O3S, with a molecular weight of 215.21 g/mol. The compound contains both thiazole and oxazole rings, which are known to influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 24240-60-6 |

| Molecular Formula | C7H7N3O3S |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, particularly against enzymes involved in nucleotide synthesis such as inosine monophosphate dehydrogenase (IMPDH). This inhibition can lead to reduced cell proliferation, making it a candidate for anti-cancer therapies.

Biological Activities

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The nitro group in its structure may play a crucial role in enhancing its efficacy as an antimicrobial agent.

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit IMPDH. This inhibition selectively affects lymphocytes and other rapidly dividing cells, potentially providing a therapeutic avenue for treating cancers.

- Anti-inflammatory Effects : Some studies have indicated that compounds with similar thiazole and oxazole structures possess anti-inflammatory properties. This could be relevant for developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

- Study on IMPDH Inhibition : A study published in Current Medicinal Chemistry highlighted the role of IMPDH inhibitors in suppressing T-cell activation and proliferation, suggesting that similar compounds could be effective in managing autoimmune diseases and transplant rejection .

- Antimicrobial Assessment : Research conducted on related nitro compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share these properties .

Q & A

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

- Methodology : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., pH, temperature). Use Bland-Altman plots to assess agreement between assay platforms. If discrepancies persist, conduct meta-analyses of published data to identify trends .

Cross-Disciplinary Applications

Q. How can chemical software improve the design of analogs with enhanced metabolic stability?

- Methodology : Utilize molecular dynamics simulations (e.g., GROMACS) to predict metabolic pathways, such as cytochrome P450-mediated oxidation. Software like Schrödinger’s ADMET Predictor identifies metabolic soft spots (e.g., nitro group reduction), guiding structural modifications to block degradation .

Q. What in silico tools are effective for predicting toxicity profiles early in development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.